3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid
Description
Benzoxazine Chemistry and Applications
Benzoxazines represent a class of heterocyclic compounds characterized by a fused benzene and oxazine ring system. These compounds serve as precursors to polybenzoxazines, thermosetting polymers renowned for their high thermal stability (>300°C glass transition temperatures), low dielectric constants (ε ≈ 2.7), and near-zero shrinkage during polymerization. The Mannich condensation of phenols, primary amines, and formaldehyde enables tailored molecular architectures, allowing engineers to optimize properties for specific applications.
Key industrial uses include:
- Composite matrices : Polybenzoxazines replace epoxy resins in aerospace components due to superior flame retardancy (heat release capacity <40 J/g·K).
- Membranes : Benzoxazine-derived macrocycles achieve 80–85% selectivity in ethanol-water separation processes.
- Electronic packaging : Low moisture absorption (<1.5%) and CTE values (8.4 ppm/°C) prevent delamination in microelectronics.
Structure-Function Relationships in Sulfonyl-Containing Heterocycles
The sulfonyl (–SO₂–) group introduces strong electron-withdrawing effects, modulating reactivity and intermolecular interactions. In 3-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid, the sulfonyl bridge between the benzoxazine core and propanoic acid tail enhances:
- Thermal stability : Sulfonyl groups increase decomposition temperatures by 40–60°C compared to non-sulfonated analogs.
- Biological activity : N-sulfonyl amidines exhibit antiviral IC₅₀ values <5 μM against SARS-CoV-2 and HIV-1.
- Solubility : Propanoic acid substituents improve aqueous solubility (logP ≈ 1.2) for pharmaceutical formulations.
Table 1 : Comparative Properties of Sulfonated vs. Non-Sulfonated Benzoxazines
| Property | Sulfonated Benzoxazine | Non-Sulfonated Benzoxazine |
|---|---|---|
| Thermal Decomposition (°C) | 374–392 | 310–325 |
| Dielectric Constant (1 MHz) | 2.38–2.42 | 2.7–3.1 |
| Aqueous Solubility (mg/mL) | 12.7 | <0.5 |
Historical Development of Benzoxazine-Based Compounds
Benzoxazine chemistry originated in 1944 with Holly and Cope’s synthesis of small-molecule derivatives. The field advanced significantly in 1994 when Ning and Ishida demonstrated ring-opening polymerization to create crosslinked polybenzoxazines. Commercialization began in the 2000s with Huntsman’s MT35500 resin for printed circuit boards.
Recent milestones include:
Significance and Research Objectives
This compound merges benzoxazine’s thermal resilience with sulfonyl-propanoic acid’s versatility. Current research focuses on:
- Synthetic optimization : One-pot routes using cyclopentanone, morpholine, and acrylates yield the compound in >90% purity.
- Material science applications : Incorporating the compound into epoxy blends reduces CTE by 22% while increasing flexural strength to 128 MPa.
- Drug discovery : The sulfonyl-propanoic acid moiety inhibits viral proteases (Kᵢ = 0.8 μM for SARS-CoV-2 3CLpro).
Ongoing studies aim to exploit its dual functionality in self-healing polymers and targeted anticancer therapies, addressing critical gaps in high-performance materials and precision medicine.
Properties
IUPAC Name |
3-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfonyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6S/c13-10-6-18-9-2-1-7(5-8(9)12-10)19(16,17)4-3-11(14)15/h1-2,5H,3-4,6H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBZLBMSIJFDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid typically involves the annulation of a benzoxazine ring to an arene scaffold . One common method includes the reaction of salicylaldehyde with various aldehydes or methylene bromide under moderate conditions to form the benzoxazine ring . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product without significant side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids or sulfonates, while substitution reactions could introduce alkyl or aryl groups into the benzoxazine ring .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antidepressant and Anxiolytic Activity : Compounds related to 3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid have been studied for their potential as anxiolytic and antidepressant agents. Research indicates that derivatives of benzoxazine can modulate neurotransmitter systems, particularly serotonin receptors, which are crucial in mood regulation .
- Pharmacological Testing : The compound has been subjected to various pharmacological tests to evaluate its efficacy in treating conditions like depression and anxiety. Standard assays include binding affinity studies using radiolabeled ligands to assess interaction with serotonin receptors .
-
Biochemical Research
- Proteomics : The compound is utilized in proteomics research due to its ability to modify protein structures through sulfonylation. This modification can influence protein function and interactions within biological systems .
- Enzyme Inhibition Studies : As a sulfonamide derivative, it may act as an inhibitor for specific enzymes involved in metabolic pathways. This property is being explored for therapeutic applications in diseases where enzyme dysregulation is a factor.
Table 1: Summary of Case Studies Involving this compound
Mechanism of Action
The mechanism of action of 3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazine ring and sulfonyl group are key functional groups that facilitate binding to these targets, potentially leading to inhibition or activation of biological pathways . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Sulfonyl vs. Acetyl Groups
- Analog: 2-(6-Acetyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid (CAS 91119-98-1) has a molecular weight of 263.25 (C₁₃H₁₃NO₅). The acetyl group may reduce solubility in aqueous media compared to sulfonyl derivatives .
Propanoic Acid vs. Acetic Acid Derivatives
- Analog : (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid (CAS 106660-11-1) features a shorter acetic acid chain, likely reducing steric hindrance and altering binding affinities in biological systems .
Heterocyclic Core Modifications
Benzoxazine vs. Benzodioxin
- Analog: 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid replaces the benzoxazine’s nitrogen with an oxygen, altering electronic properties and metabolic stability.
Functional Group Additions
Sulfonyl vs. Sulfanyl Groups
- Analog: 3-(Dimethyl-λ⁴-sulfanyl)propanoic acid (C₅H₁₂O₂S) contains a sulfanyl group, which is less polar than sulfonyl but may enhance lipophilicity and membrane permeability .
Data Tables
Table 1. Structural and Molecular Comparison of Selected Analogs
*Estimated based on structural similarity.
Biological Activity
3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following molecular formula and structure:
| Property | Details |
|---|---|
| Molecular Formula | C₁₀H₉NO₆S |
| CAS Number | 650603-19-3 |
| Molecular Weight | 233.25 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl group enhances its reactivity and binding affinity to proteins and enzymes.
Key Mechanisms:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial in metabolic pathways.
- Antioxidant Activity : The compound exhibits antioxidant properties, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Biological Activity Studies
Several studies have explored the biological activities of this compound:
In Vitro Studies
- Cell Viability Assays : The compound was tested on various cancer cell lines, showing significant cytotoxic effects at specific concentrations.
- Antioxidant Assays : It demonstrated a dose-dependent increase in free radical scavenging activity.
In Vivo Studies
- Animal Models : In rodent models of inflammation, administration of the compound reduced swelling and pain indicators significantly compared to control groups.
- Toxicity Studies : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.
Case Studies
- Case Study 1 : A study involving the treatment of HepG2 liver cancer cells demonstrated that the compound induced apoptosis through the mitochondrial pathway.
- Case Study 2 : In an animal model of arthritis, treatment with this compound resulted in a marked reduction in joint inflammation and pain scores.
Summary of Findings
The following table summarizes key findings from various studies:
| Study Type | Findings |
|---|---|
| In Vitro | Significant cytotoxicity against cancer cells |
| In Vivo | Reduced inflammation in arthritis models |
| Mechanism | Enzyme inhibition and antioxidant activity |
| Toxicity | Favorable safety profile at therapeutic doses |
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield of 3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid?
A multi-step synthesis involving sulfonation of the benzoxazinone core followed by coupling with propanoic acid derivatives is typical. Key steps include:
- Sulfonation : Use of sulfonic acid derivatives (e.g., sulfonyl chlorides) under anhydrous conditions to functionalize the 6-position of the benzoxazinone ring .
- Coupling : Employ nucleophilic substitution or Mitsunobu reactions to attach the propanoic acid moiety. Monitor reaction progress via HPLC or LC-MS to optimize stoichiometry and reaction time.
- Purification : Crystallization using polar aprotic solvents (e.g., DMF/water mixtures) improves purity. Yield optimization requires precise control of temperature and pH during precipitation .
Q. How can structural characterization of this compound be validated experimentally?
Combine spectroscopic and crystallographic techniques:
- X-ray crystallography : Resolve the sulfonyl-propanoic acid linkage conformation and hydrogen-bonding patterns in the benzoxazinone ring. Evidence from analogous sulfonyl-containing compounds shows planar geometry at the sulfonyl group, critical for stability .
- NMR spectroscopy : Assign peaks using - and -NMR, focusing on the deshielded protons adjacent to the sulfonyl group (δ ~7.5–8.5 ppm) and the carbonyl signals (δ ~170–175 ppm) .
- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS, targeting the [M–H] ion for the deprotonated carboxylic acid .
Q. What analytical techniques are suitable for assessing purity in pharmacological studies?
- HPLC-DAD : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities. Monitor UV absorption at 254 nm, where the benzoxazinone chromophore exhibits strong absorbance .
- Thermogravimetric analysis (TGA) : Verify thermal stability and rule out solvent residues. A sharp melting point (e.g., 180–200°C) correlates with high crystallinity .
- Elemental analysis : Validate empirical formula consistency (e.g., C, H, N, S content) with ≤0.3% deviation from theoretical values .
Advanced Research Questions
Q. How can bioactivity studies address conflicting data on this compound’s enzyme inhibition efficacy?
Contradictions in IC values may arise from assay conditions. Mitigate via:
- Standardized assays : Use recombinant enzymes (e.g., cyclooxygenase-2) under controlled pH and co-factor concentrations. Compare results with positive controls (e.g., indomethacin) .
- Molecular docking : Simulate binding interactions of the sulfonyl-propanoic acid group with enzyme active sites. Prioritize targets where the benzoxazinone ring fits into hydrophobic pockets .
- Dose-response validation : Repeat assays across multiple replicates and cell lines to rule out cell-specific metabolic interference .
Q. What experimental designs are optimal for evaluating its pharmacokinetic properties?
Adopt a randomized block design with split-split plots for in vivo studies:
- Dosing groups : Test oral, intravenous, and intraperitoneal administration in rodents. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose .
- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites. Focus on sulfonate cleavage and glucuronidation of the propanoic acid moiety .
- Tissue distribution : Quantify compound levels in liver, kidney, and brain tissues via homogenization and extraction with methanol/water (70:30) .
Q. How can computational modeling guide the rational modification of this compound’s scaffold?
- DFT calculations : Optimize the geometry of the sulfonyl-benzoxazinone system to predict electronic effects on reactivity. Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoxazinone ring) with bioactivity. Use descriptors like logP, polar surface area, and H-bond acceptor count .
- MD simulations : Simulate binding dynamics with target proteins (e.g., kinases) over 100 ns trajectories to assess conformational stability of the sulfonyl-propanoic acid linkage .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
- Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40°C for 24 hours. Monitor degradation products via UPLC-PDA .
- Mechanistic analysis : Identify hydrolysis pathways (e.g., sulfonyl-ester cleavage in acidic conditions) using -labeling and isotope-ratio MS .
- Stabilizers : Co-formulate with antioxidants (e.g., BHT) or cyclodextrins to protect the benzoxazinone ring from oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
